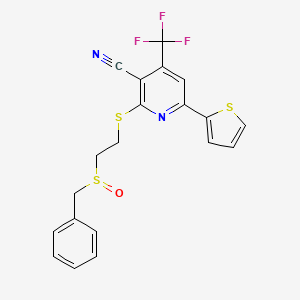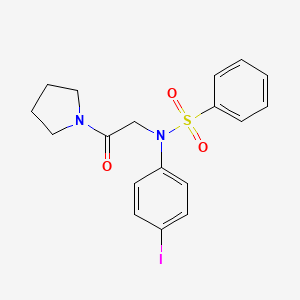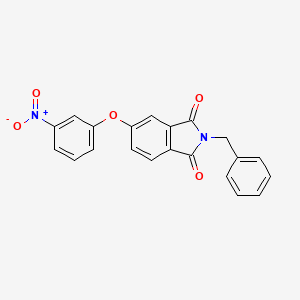![molecular formula C22H21NO4 B3698793 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3698793.png)
3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole core with substituted phenyl groups. Its structure comprises a delicate balance of functional groups that make it a topic of considerable interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the synthesis of 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves:
Starting Materials: : Appropriate phenyl derivatives, pyrrole derivatives, and propanoic acid as core reactants.
Step-by-Step Reactions
Formation of the Pyrrole Ring: : Initial reaction of 3-acetylphenyl and 4-methoxyphenyl derivatives under acidic or basic conditions to form the pyrrole core.
Addition of the Propanoic Acid Group: : Utilization of reagents such as anhydrides or chlorides to couple propanoic acid to the pyrrole ring.
Catalysts and Conditions: : Use of catalysts like palladium or transition metals at specific temperatures and pressures to facilitate the reaction.
Industrial Production Methods
The industrial-scale synthesis is more streamlined for efficiency:
Bulk Reactants: : Large-scale procurement of phenyl and pyrrole derivatives.
Continuous Flow Processes: : Adoption of continuous flow chemistry to enhance yield and reduce waste.
Automated Systems: : Use of automated synthesis and purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound typically undergoes:
Oxidation: : It can be oxidized by reagents such as potassium permanganate, forming carboxylic acids or ketones.
Reduction: : Reduction by agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: : It can undergo electrophilic aromatic substitution, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic conditions.
Reduction: : Lithium aluminum hydride, often in dry ether solvents.
Substitution: : Halogens like bromine, and catalyzed by Lewis acids such as AlCl₃.
Major Products
The major products vary:
Oxidation of the ketone group typically yields carboxylic acids.
Reduction of the ketone results in alcohol formation.
Aromatic substitution often introduces various functional groups onto the phenyl rings.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : As a starting material in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe in molecular biology.
Medicine: : Explored for its anti-inflammatory and analgesic properties.
Industry: : Utilized in the synthesis of advanced polymers and materials.
Mechanism of Action
The Mechanism
The action mechanism of 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid:
Biological Interaction: : Interacts with enzymes and receptors due to its specific molecular shape and functional groups.
Molecular Pathways: : Targets include cyclooxygenase enzymes, implicated in inflammation pathways.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds like 3-[1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid or 3-[1-(3-acetylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid, this compound stands out due to:
Substituent Effects: : The acetyl and methoxy groups confer unique reactivity and interaction profiles.
Applications: : It offers distinct advantages in specific applications like targeted drug development.
Similar Compounds
3-[1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid.
3-[1-(3-acetylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid.
This covers a broad and detailed look at the complex chemical compound, "3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid," delving into its preparation, reactions, applications, and uniqueness
Properties
IUPAC Name |
3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15(24)17-4-3-5-19(14-17)23-18(9-13-22(25)26)8-12-21(23)16-6-10-20(27-2)11-7-16/h3-8,10-12,14H,9,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWGZXSLCPTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE](/img/structure/B3698714.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3698724.png)


![N-cyclopentyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3698741.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698756.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3698757.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698765.png)
![Methyl 2-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3698785.png)
![N-(2-furylmethyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B3698788.png)
![4-(4-fluorophenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B3698797.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3698809.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3698816.png)

